![molecular formula C16H13N3OS B2571807 1-[4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯基]乙酮 CAS No. 688356-51-6](/img/new.no-structure.jpg)
1-[4-[(2-硫代亚甲基-1H-喹唑啉-4-基)氨基]苯基]乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Due to its anticancer and antibacterial properties, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in various industrial processes.
准备方法
The synthesis of 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process, making it more efficient.
Metal-mediated reaction: Metals such as palladium or copper are used as catalysts to facilitate the formation of the desired compound.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, improving the reaction efficiency.
化学反应分析
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogens or other nucleophiles.
Cyclization: The formation of ring structures through intramolecular reactions, often facilitated by acidic or basic conditions.
作用机制
The mechanism of action of 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways .
相似化合物的比较
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone can be compared to other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency.
The uniqueness of 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone lies in its specific functional groups, which confer distinct chemical and biological properties.
Conclusion
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and diverse biological activities make it a valuable subject for further investigation.
属性
CAS 编号 |
688356-51-6 |
|---|---|
分子式 |
C16H13N3OS |
分子量 |
295.36 |
IUPAC 名称 |
1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C16H13N3OS/c1-10(20)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,1H3,(H2,17,18,19,21) |
InChI 键 |
SBQJUXCLJGYIRE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


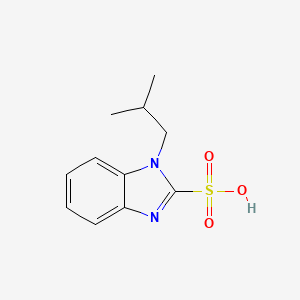
![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)
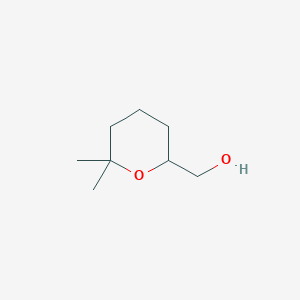
![2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2571729.png)
![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)
![2-{2-[(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B2571734.png)

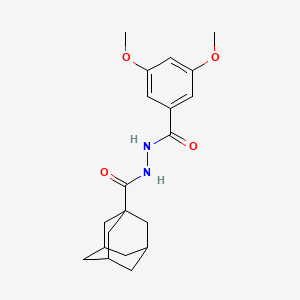
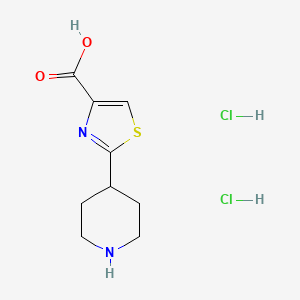
![1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2571740.png)
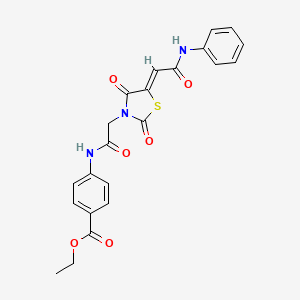
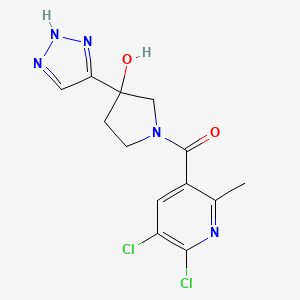
![6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2571744.png)
![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)
